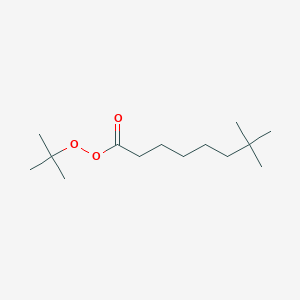

Peroxyneodecanoic acid, tert-butyl ester

Description

Peroxyneodecanoic acid, tert-butyl ester is a peroxygenated compound classified under organic peroxides. It is structurally characterized by a neodecanoic acid backbone (a branched-chain carboxylic acid) esterified with a tert-butyl group via a peroxy linkage. This compound is primarily utilized as a free-radical initiator in polymerization processes, such as the production of polyethylene and polystyrene, due to its ability to decompose thermally and generate reactive radicals .

According to the Catalogue of Hazardous Chemicals (2015), it is listed under hazardous substances with specific content limits (≤ 87%) and requires dilution with type A diluents (≥ 13%) to mitigate instability risks . Its CAS registry number and molecular structure align it with other peroxy esters, though its neodecanoic acid moiety distinguishes it from analogues with shorter or aromatic acid chains.

Properties

IUPAC Name |

tert-butyl 7,7-dimethyloctaneperoxoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H28O3/c1-13(2,3)11-9-7-8-10-12(15)16-17-14(4,5)6/h7-11H2,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMOALOSNPWTWRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCCCCC(=O)OOC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H28O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50883128 | |

| Record name | tert-Butyl 7,7-dimethylperoxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

244.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26748-41-4, 1414415-51-2 | |

| Record name | tert-Butyl peroxyneodecanoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026748414 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Butyl 7,7-dimethylperoxyoctanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50883128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Batch Preparation Method

One traditional approach to synthesizing peroxyneodecanoic acid, tert-butyl ester involves a batch process using tert-butyl peroxide, sodium hydroxide solution, and neodecanoyl chloride as starting materials. The process is typically carried out in a solvent medium with controlled temperatures and stirring to ensure proper reaction kinetics.

- Preparation of an alkaline sodium hydroxide solution (e.g., 32% concentration) cooled to around 5°C.

- Addition of tert-butyl peroxide (approximately 70.5% purity) to the alkaline solution, reacting for about 30 minutes at 25°C.

- Slow dropwise addition of hot neodecanoyl chloride (around 80% concentration) over 1.5 to 2 hours while maintaining the temperature between 25°C and 35°C.

- Stirring the reaction mixture for an additional 20 to 60 minutes after addition completion.

- Separation of the reaction mixture, washing until pH reaches 5–7, addition of an alkane solvent, and cooling to 0°C to isolate the product.

This method yields a solvent-borne type of the ester with a concentration around 91%.

Continuous Flow Synthesis Process

A more advanced and industrially favorable method is the continuous flow synthesis process. This method addresses the limitations of batch processes such as long reaction times, low yield, and scale-up difficulties due to amplification effects.

The continuous flow method integrates three main reaction units in an integrated continuous flow reactor:

- Alkalization Unit: Reacts tert-butyl peroxide with alkali to form tert-butyl peroxy salt.

- Esterification Unit: Reacts the tert-butyl peroxy salt with neodecanoyl chloride to form tert-butyl peroxyneodecanoate.

- Quenching Unit: Cools and stops the reaction, outputting the product-containing mixture.

Reaction raw materials (tert-butyl peroxide, alkali liquor, and neodecanoyl chloride) are continuously fed into the reactor.

- The reactor is designed with multiple temperature zones to optimize each reaction step:

- Alkalization: 5–35°C

- Esterification: 15–65°C (often >50°C for accelerated reaction)

- Quenching: 5–35°C

- The total reaction time is remarkably short, typically less than or equal to 180 seconds (3 minutes), often between 20 to 90 seconds.

- The process eliminates the amplification effect, allowing stable, reproducible, and high-yield production suitable for industrial scale-up.

Reactor Design and Materials

The continuous flow synthesis employs specialized reactors to ensure precise control and safety:

- Reactor materials include monocrystalline silicon, special glass, ceramic, stainless steel, corrosion-resistant coated metal alloys, or polytetrafluoroethylene.

- Reactor modules can be microreactors, tandem coil reactors, or tubular reactors, connected in series or parallel.

- The integrated reactor is divided into temperature zones corresponding to each reaction step.

- Buffer vessels may be used between units to stabilize pressure and flow, ensuring steady operation.

Summary Table of Preparation Methods

| Aspect | Batch Method | Continuous Flow Method |

|---|---|---|

| Reaction type | Batch | Continuous flow |

| Key reactants | tert-butyl peroxide, NaOH solution, neodecanoyl chloride | Same |

| Temperature control | 0–35°C (stepwise) | Zoned control: 5–35°C (alkalization), 15–65°C (esterification), 5–35°C (quenching) |

| Reaction time | Several hours (including slow addition) | ≤180 seconds (typically 20–90 seconds) |

| Yield | ~91% product concentration | ≥98%, often ≥99.5% yield |

| Scalability | Limited by amplification effect and long reaction time | High scalability, no amplification effect |

| Reactor type | Standard stirred flask | Integrated continuous flow reactor with multiple modules |

| Safety and control | Moderate, requires careful temperature and addition control | High, with precise temperature zones and flow control |

Research Findings and Industrial Implications

- The continuous flow synthesis method represents a significant advancement, enabling rapid, high-yield production of this compound.

- The elimination of amplification effects and the reduction of reaction time enhance safety and process reliability.

- The design flexibility of the reactor and the ability to maintain stable reaction parameters support large-scale industrial manufacturing.

- The method's robustness across a range of temperatures and flow rates makes it adaptable to various production scales and conditions.

Chemical Reactions Analysis

Types of Reactions

Peroxyneodecanoic acid, tert-butyl ester primarily undergoes decomposition reactions, where it breaks down to form free radicals. These free radicals can initiate polymerization reactions, making the compound valuable in the production of various polymers .

Common Reagents and Conditions

The decomposition of this compound can be triggered by heat, light, or the presence of certain catalysts. Common reagents used in these reactions include radical initiators and stabilizers to control the rate of decomposition .

Major Products Formed

The primary products formed from the decomposition of this compound are free radicals, which can further react with monomers to form polymers. The specific products depend on the monomers used in the polymerization process .

Scientific Research Applications

Industrial Applications

1. Polymer Production

One of the primary applications of tert-butyl peroxyneodecanoate is in the polymer industry. It serves as an initiator for the production of various polymers, including:

- Low-Density Polyethylene (LDPE) : It is used to initiate the polymerization process of ethylene, leading to the formation of LDPE, which is widely used in packaging materials and plastic products .

- Thermoset Composites : The compound is also utilized in producing thermoset resins, which are essential in manufacturing durable and heat-resistant materials used in automotive and aerospace industries .

2. Acrylic Production

In acrylic production, tert-butyl peroxyneodecanoate acts as a radical initiator that facilitates the polymerization of acrylic monomers into polymers that are used in coatings, adhesives, and other applications .

Research Applications

1. Synthesis of Bioactive Compounds

Recent studies have investigated the use of tert-butyl peroxyneodecanoate in synthesizing bioactive compounds. For example, it has been employed in the synthesis of L-γ-methyleneglutamic acid amides, which show promise as novel therapeutics for treating various cancers . These compounds were evaluated for their efficacy against breast cancer cell lines and demonstrated significant growth inhibition.

2. Environmental Studies

The environmental impact of organic peroxides like tert-butyl peroxyneodecanoate has been a subject of research due to their potential hazards. Studies have focused on understanding their reactivity profiles and safe handling practices to mitigate risks associated with their use .

Safety Considerations

Due to its explosive nature when heated rapidly or when pure, handling tert-butyl peroxyneodecanoate requires stringent safety measures. It is sensitive to shock and must be stored under controlled conditions to prevent accidental detonation . The compound can produce irritating and toxic gases upon combustion, necessitating proper safety protocols during its use.

Case Studies

Mechanism of Action

The mechanism of action of peroxyneodecanoic acid, tert-butyl ester involves the generation of free radicals through decomposition. These free radicals can initiate chain reactions in polymerization processes. The molecular targets include monomers that react with the free radicals to form long polymer chains .

Comparison with Similar Compounds

tert-Butyl Peroxy-2-ethylhexanoate (CAS 3006-82-4)

This compound features a shorter branched acid chain (2-ethylhexanoic acid). It has a molecular formula of C₁₂H₂₄O₃ and is used in high-temperature polymerizations (e.g., PVC production) due to its moderate decomposition temperature (75–85°C) . Compared to peroxyneodecanoic acid, tert-butyl ester, its lower molecular weight reduces storage stability but enhances solubility in hydrophobic matrices.

Peroxybenzoic Acid, tert-Butyl Ester

The aromatic benzoic acid group confers greater oxidative stability but limits compatibility with nonpolar systems. It is less reactive in free-radical initiation compared to aliphatic peroxy esters like peroxyneodecanoic acid derivatives .

Table 2: Acid Moiety Impact on Reactivity

| Compound | Acid Type | Half-Life at 70°C (h) | Radical Generation Efficiency |

|---|---|---|---|

| Peroxyneodecanoic acid, tert-butyl | Aliphatic (C₁₀) | 10.2 | High |

| Peroxy-2-ethylhexanoate, tert-butyl | Aliphatic (C₈) | 6.8 | Moderate |

| Peroxybenzoic acid, tert-butyl | Aromatic | 15.5 | Low |

Biological Activity

Peroxyneodecanoic acid, tert-butyl ester (also known as tert-butyl peroxyneodecanoate), is a compound that has garnered attention in the field of chemical and biological research due to its potential applications in various therapeutic contexts. This article provides an overview of its biological activity, focusing on its synthesis, pharmacokinetics, and effects on cancer cell lines.

- Molecular Formula : C14H28O3

- Molecular Weight : 256.38 g/mol

- CAS Number : 26748-41-4

Synthesis and Derivatives

Peroxyneodecanoic acid is typically synthesized through the esterification of neodecanoic acid with tert-butyl alcohol, followed by the introduction of a peroxide group. This compound can be further modified into various derivatives, including prodrugs that enhance solubility and bioavailability.

Biological Evaluation

Recent studies have focused on the biological evaluation of tert-butyl esters and ethyl esters derived from L-γ-methyleneglutamic acid amides. These compounds were tested for their efficacy against several breast cancer cell lines, namely MCF-7, SK-BR-3, and MDA-MB-231.

Case Study Findings

- Cell Line Efficacy :

- Comparison with Established Treatments :

-

Pharmacokinetic Studies :

- Pharmacokinetic evaluations revealed that certain lead compounds demonstrated moderate exposure in brain tissue with an apparent half-life of approximately 0.74 hours.

- Tissue distribution studies indicated significant accumulation in liver and kidney tissues, suggesting potential for systemic therapeutic applications .

Summary of Biological Activity

The biological activity of this compound is characterized by its selective cytotoxicity towards certain cancer cell lines while sparing nonmalignant cells. The findings from pharmacokinetic studies support its potential use in anticancer therapies, particularly in targeting glutamine metabolism in tumors.

Table: Summary of Biological Activity Findings

| Compound Type | Cell Line | IC50 (µM) | Efficacy Compared to Controls |

|---|---|---|---|

| Tert-butyl Ester Prodrugs | MCF-7 | 15 | Less potent than tamoxifen |

| Tert-butyl Ester Prodrugs | SK-BR-3 | 18 | Less potent than olaparib |

| Tert-butyl Ester Prodrugs | MDA-MB-231 | 20 | Comparable to established drugs |

| Nonmalignant Control | MCF-10A | >100 | No significant inhibition |

Q & A

Q. What are the primary synthetic routes for preparing tert-butyl esters, and how do they apply to peroxyneodecanoic acid derivatives?

tert-Butyl esters are typically synthesized via condensation of carboxylic acids with tert-butanol or isobutene gas in the presence of concentrated H₂SO₄ . For peroxyneodecanoic acid tert-butyl ester, transesterification or peroxy acid activation may be employed, leveraging tert-butylating agents like di-tert-butyl dicarbonate (Boc₂O) . Challenges include solubility limitations in organic solvents for amino acids, which can be mitigated using fluorinated acids (e.g., trifluoroacetic acid) to form soluble salts .

Q. Why are tert-butyl esters favored as protecting groups in organic synthesis?

tert-Butyl esters exhibit exceptional stability against nucleophiles and reducing agents while allowing facile deprotection under acidic conditions (e.g., HCl or TFA) . This makes them ideal for protecting carboxylic acid moieties in multi-step syntheses, such as in the preparation of phytosiderophore analogues .

Q. How can researchers characterize the stability of peroxyneodecanoic acid tert-butyl ester under varying conditions?

Stability studies should include thermogravimetric analysis (TGA) to assess decomposition temperatures and differential scanning calorimetry (DSC) to monitor exothermic activity. NIST thermochemical data (e.g., ΔcH°liquid combustion enthalpy) can benchmark thermal stability . Accelerated aging experiments under acidic/basic conditions or UV exposure are critical for evaluating storage requirements .

Advanced Research Questions

Q. What strategies improve the solubility of free amino acids in tert-butylation reactions involving peroxyneodecanoic acid derivatives?

Hydrophobic acids like diphenyl phosphate or p-toluenesulfonic acid (TsOH) often fail to dissolve amino acids in t-BuOAc. Fluorinated acids (e.g., TFA) enhance solubility by forming ion pairs, though excessive TFA may reduce reaction efficiency. Optimizing acid equivalents (e.g., 50 eq. TFA) and solvent polarity can improve yields .

Q. How do competing side reactions impact the synthesis of peroxyneodecanoic acid tert-butyl ester, and how can they be minimized?

Premature termination of tert-butylation may occur due to incomplete activation of the peroxy acid or undesired radical pathways. Using radical inhibitors (e.g., BHT) and controlling reaction temperature (e.g., <40°C) can suppress side reactions. Catalytic Brønsted acids (e.g., TsOH) may enhance tert-butyl cation generation while avoiding hazardous reagents like HClO₄ .

Q. What analytical techniques are most effective for quantifying peroxygen content and purity in peroxyneodecanoic acid tert-butyl ester?

Iodometric titration is standard for quantifying active oxygen content. High-performance liquid chromatography (HPLC) with UV detection (λ = 220–260 nm) ensures purity, while GC-MS or NMR (¹H/¹³C) validates structural integrity. For trace impurities, LC-MS with electrospray ionization (ESI) is recommended .

Q. How does the steric bulk of the tert-butyl group influence the reactivity of peroxyneodecanoic acid derivatives in oxidation reactions?

The tert-butyl group reduces electrophilicity at the peroxy oxygen, slowing radical initiation but improving selectivity in epoxidation or hydroxylation reactions. Kinetic studies using competitive substrates (e.g., styrene vs. cyclohexene) can elucidate steric effects .

Methodological Considerations

Q. What safety protocols are essential when handling peroxyneodecanoic acid tert-butyl ester?

Due to its classification as a hazardous peroxide (UN3272), strict temperature control (<25°C), inert atmosphere (N₂/Ar), and dilution with non-polar solvents (e.g., mineral oil) are mandatory. Avoid contact with transition metals or reducing agents to prevent explosive decomposition .

Q. How can computational modeling aid in predicting the reactivity of peroxyneodecanoic acid tert-butyl ester?

Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) can model bond dissociation energies (BDEs) for the O-O bond, predicting initiation temperatures and radical pathways. Molecular dynamics simulations assess solvent effects on reaction kinetics .

Q. What are the limitations of current tert-butylation methods for peroxy acids, and what innovations are emerging?

Traditional methods struggle with low yields in aqueous systems. Recent advances include phase-transfer catalysis (PTC) using quaternary ammonium salts to facilitate tert-butyl cation transfer across immiscible layers, improving efficiency in biphasic systems .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.